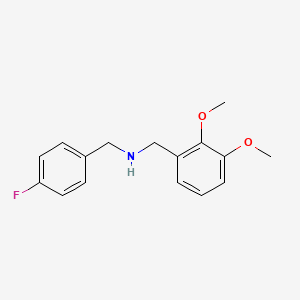

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine” often involves nucleophilic aromatic substitution reactions (SNAr), palladium-catalyzed cross-coupling reactions, or condensation reactions. For instance, Rahimpour et al. (2018) developed an efficient procedure for synthesizing 2-(4-amino-substituted benzylidene)indanone derivatives, which involves the reaction of 4-fluorobenzaldehyde with specific ketones and subsequent reactions with aliphatic or aromatic amines through SNAr reaction, showcasing a method that might be adaptable for the target compound's synthesis (Rahimpour et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds indicates the importance of substituent effects on the molecule's electronic and spatial configuration, affecting its reactivity and interaction with biological targets or other chemicals. For example, the study by Li et al. (2012) on a benzylpyridine derivative highlights how intermolecular interactions, such as hydrogen bonding, can influence the molecular assembly and stability, which is crucial for understanding the structural behavior of “(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine” (Li et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to the target molecule often include electrophilic and nucleophilic substitutions, highlighting the reactivity of such compounds towards various reagents. The work by Neue et al. (2013) on 2-borylbenzaldimines offers insights into the diverse reactivity of compounds with boron groups, which can shed light on the chemical behavior of “(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine” in the presence of electrophiles or nucleophiles (Neue et al., 2013).

Physical Properties Analysis

The physical properties of organic compounds, including solubility, melting point, and crystalline structure, are significantly influenced by their molecular architecture. Studies such as those by Thompson et al. (2005), who investigated the Suzuki cross-coupling of pyridylboronic acids with heteroaryl halides, provide valuable data on solubility and reactivity, which are essential for understanding the physical characteristics of “(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine” (Thompson et al., 2005).

Wissenschaftliche Forschungsanwendungen

1. Biomonitoring and Exposure Assessment

- Pyrethroid Pesticides Metabolites : The compound, particularly 4-fluoro-3-phenoxy benzoic acid (a related derivative), has been used as a biomarker to monitor exposure to pyrethroid pesticides in pregnant women, emphasizing its role in assessing potential public health concerns (Dereumeaux et al., 2018).

2. Clinical Research and Diagnostics

- Dopamine Receptor Imaging : A derivative, FIDA-2, which is a D2/D3 dopamine receptor antagonist, has been used in biodistribution and radiation dosimetry studies. It's applied in PET or SPECT imaging to visualize the dopaminergic system in the brain, providing insights into various neurological conditions (Mozley et al., 1995).

3. Dietary Intake and Carcinogen Exposure

- Heterocyclic Amines in Food : Studies have explored the presence of heterocyclic amines, like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, in cooked meats and their potential carcinogenic effects. Research emphasizes the continual human exposure to these amines through dietary sources, highlighting the importance of understanding their impact on health (Wakabayashi et al., 1993).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12/h3-9,18H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGUYSAZLYGHJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353365 |

Source

|

| Record name | (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine | |

CAS RN |

355382-48-8 |

Source

|

| Record name | (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)